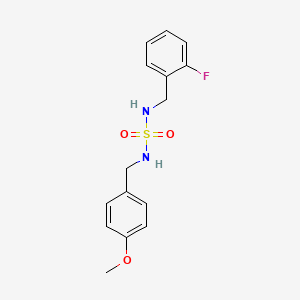

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide

Description

N-(2-Fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide is a sulfamide derivative characterized by two distinct aromatic substituents: a 2-fluorobenzyl group and a 4-methoxybenzyl group. Sulfamides are known for their versatility in medicinal chemistry and material science due to their hydrogen-bonding capabilities and structural rigidity. This compound’s unique substituents may influence its physicochemical properties, such as solubility, metabolic stability, and biological activity.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3S/c1-21-14-8-6-12(7-9-14)10-17-22(19,20)18-11-13-4-2-3-5-15(13)16/h2-9,17-18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDSZRMZBVEXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325989 | |

| Record name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

337924-22-8 | |

| Record name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their diverse biological functions. The presence of a fluorine atom and a methoxy group significantly influences its chemical reactivity and biological interactions.

The biological activity of sulfonamides often involves their interaction with specific enzymes or receptors. For instance, sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, thereby exhibiting antimicrobial properties . The specific mechanism for this compound remains to be fully elucidated but is expected to follow similar pathways.

Antimicrobial Activity

Sulfonamide compounds have been extensively studied for their antimicrobial properties. Research indicates that the incorporation of various substituents, such as fluorine and methoxy groups, can enhance their antibacterial efficacy. For example, studies on related compounds have shown that modifications can lead to increased potency against resistant bacterial strains .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamides. The compound this compound may exhibit similar effects. In vitro assays have demonstrated that certain sulfonamides can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering caspase activation . The specific cytotoxicity profile of this compound against various cancer cell lines needs further investigation.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated a series of sulfonamide derivatives, noting that compounds with similar structural features to this compound displayed significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 4 μg/mL for certain derivatives .

- Anticancer Efficacy : In preclinical studies involving tumor-bearing mice, related sulfonamides demonstrated up to 60% inhibition of tumor growth compared to control groups. These findings suggest that this compound warrants further exploration for its potential use in cancer therapy .

- Mechanistic Insights : A recent publication discussed the structure-activity relationship (SAR) of sulfonamide derivatives, emphasizing how modifications can influence their binding affinity and selectivity towards target enzymes involved in disease pathways . This insight is crucial for understanding how this compound might be optimized for therapeutic applications.

Data Summary Table

Comparison with Similar Compounds

Substituent Effects

- Fluorinated Groups : The N-(2-fluorobenzyl) group (as in 25B-NBF) generates a fragment ion at m/z = 109.0448 (C₇H₆F⁺) during mass spectrometry, indicating structural stability under fragmentation conditions . Fluorination typically enhances lipophilicity and metabolic resistance, as seen in N-(2-fluorobenzyl)-3-methylaniline .

- Methoxy groups also modulate electronic effects, influencing reactivity and solubility.

Functional and Application Comparisons

Pharmaceutical Potential

- Anticonvulsant Sulfamides : Compounds like (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide exhibit broad-spectrum anticonvulsant activity, attributed to the sulfamide group’s interaction with neural targets . The target compound’s fluorinated and methoxylated groups may enhance blood-brain barrier penetration or target specificity.

- Bioactive Sulfonamides : N-(4-Methoxyphenyl)benzenesulfonamide derivatives are studied for antimicrobial and anti-inflammatory activities, with crystal structures aiding in structure-activity relationship (SAR) analyses .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.